molecular formula C23H23NO4 B2706798 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid CAS No. 1697367-12-6

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid

Cat. No.: B2706798
CAS No.: 1697367-12-6
M. Wt: 377.44
InChI Key: WISDLRXELRRAFH-UHFFFAOYSA-N
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Description

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of cyclopropylamine with fluoren-9-ylmethanol under controlled conditions. The resulting intermediate is then subjected to further reactions, including carbonylation and cyclopropanation, to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing catalysts and specific reaction conditions tailored to the compound's synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarboxylic acid

  • 2-{1-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid

Uniqueness: This compound is distinguished by its unique cyclopropyl and cyclobutane groups, which contribute to its distinct chemical properties and potential applications. Its structural complexity and reactivity set it apart from similar compounds.

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Properties

IUPAC Name

1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23(12-5-13-23)24(15-10-11-15)22(27)28-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISDLRXELRRAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N(C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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